molecular formula C7H10ClN3O2 B2774901 3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;hydrochloride CAS No. 2253629-84-2

3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;hydrochloride

Cat. No. B2774901
CAS RN: 2253629-84-2
M. Wt: 203.63
InChI Key: NZHQDDLPHOGYAK-UHFFFAOYSA-N
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Description

The compound “3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;hydrochloride” is a nitrogen-containing heterocyclic compound . It includes a pyrrole ring and a pyrazine ring . This compound is part of the pyrrolopyrazine family, which has been found to exhibit a wide range of biological activities .


Synthesis Analysis

Pyrrolopyrazine derivatives, including “3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;hydrochloride”, can be synthesized through various methods. These include cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring and a pyrazine ring . The InChI code for this compound is 1S/C7H9N3O2.ClH/c1-4-8-9-6-2-5 (7 (11)12)3-10 (4)6;/h5H,2-3H2,1H3, (H,11,12);1H .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 203.63 . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been involved in the synthesis of various 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones, demonstrating its utility in creating fused tricyclic derivatives with potential pharmacological activities (Goto et al., 1991).
  • Research on 1,2,4-triazoles, including structures related to the queried compound, has led to the synthesis of novel compounds with potential anti-inflammatory activities, indicating a broad spectrum of chemical reactivity and synthetic utility for this chemical class (Rabea et al., 2006).

Biological Applications

  • Studies have explored the synthesis of pyrrolotriazepine derivatives through experimental and computational methods, highlighting the potential of compounds in this class, including the queried compound, for developing new therapeutic agents (Menges et al., 2013).
  • The antimicrobial activity of pyridazine derivatives, closely related to the chemical structure of interest, has been investigated, showcasing the potential of such compounds in addressing microbial resistance and offering new avenues for antibiotic development (El-Mariah et al., 2006).

Surface Activity and Material Science

  • Research into the adsorption of 4H-1,2,4-triazole derivatives on metal surfaces offers insights into the corrosion inhibition properties of these compounds, suggesting applications in material science and engineering to enhance the longevity and durability of metals (Bentiss et al., 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The pyrrolopyrazine scaffold, which includes “3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;hydrochloride”, is an attractive scaffold for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.ClH/c1-4-8-9-6-2-5(7(11)12)3-10(4)6;/h5H,2-3H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHQDDLPHOGYAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1CC(C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;hydrochloride

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